Lipophilicity & Permeability: 3-Ethyl vs. 3-Methyl
The presence of an ethyl group at the 3-position of 1-Benzyl-3-ethylazetidin-3-OL confers a quantifiably higher lipophilicity compared to its methyl analog . This difference is a key factor in optimizing ADME profiles during lead development. While the methyl analog (LogP = 1.2532) may have higher aqueous solubility, the ethyl analog (LogP = 1.6433) is predicted to have superior membrane permeability, a critical parameter for oral bioavailability and CNS penetration [REFS-1, REFS-2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6433 |
| Comparator Or Baseline | 1-Benzyl-3-methylazetidin-3-ol (CAS 1483767-66-3), LogP = 1.2532 |
| Quantified Difference | ΔLogP = +0.3901 |
| Conditions | Calculated computational property reported by chemical vendors [REFS-1, REFS-2]. |
Why This Matters
This 0.39 unit increase in LogP for 1-Benzyl-3-ethylazetidin-3-OL is a significant shift in lipophilicity that can influence the compound's distribution and clearance, making it a more suitable building block for projects requiring enhanced passive membrane permeability.
